ABI-011 -

ABI-011

Catalog Number: EVT-256307
CAS Number:
Molecular Formula: C27H32F2N8
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ABI-011 is a novel thiocolchicine dimer with antitubulin and topisomerase 1 inhibitor. ABI-011 significantly inhibited new microvessel formation and disrupted established microvessels even at the dose of 0.01 μg/ml. In the chicken embryonic CAM assay, ABI-011 demonstrated potent antiangiogenic activity in a concentration-dependent manner, with over 90% inhibition at 5 μg without affecting viability. ABI-011 exhibited potent and specific antiangiogenic and vascular disrupting activities both in vitro and in vivo. ABI-011 was determined to be a more potent vascular disrupting antitumor agent with better therapeutic index than CA4P.
Source and Classification

ABI-011 is derived from human serum albumin, a protein that plays a crucial role in maintaining oncotic pressure and transporting various substances in the blood. The classification of ABI-011 as an albumin-binding drug positions it within a broader category of therapeutic agents designed to exploit the natural transport mechanisms provided by albumin. This approach is particularly beneficial for hydrophobic drugs that have poor solubility in aqueous environments.

Synthesis Analysis

Methods and Technical Details

The synthesis of ABI-011 typically involves a process known as desolvation, which is utilized to create nanoparticles from serum albumin. This method includes several key steps:

  1. Desolvation Process: Ethanol is used to induce desolvation, leading to the formation of protein nanoparticles.
  2. Stabilization: The nanoparticles are stabilized using agents such as urea and cysteine to maintain their structural integrity during synthesis.
  3. Loading with Active Agents: The synthesized nanoparticles can be loaded with various active pharmaceutical ingredients, enhancing their therapeutic efficacy.

The technical details of this synthesis process include precise control over temperature and pH conditions to optimize nanoparticle formation and drug loading efficiency .

Molecular Structure Analysis

Structure and Data

ABI-011's molecular structure is characterized by its reliance on the three-dimensional conformation of human serum albumin. The primary structure consists of a single polypeptide chain with approximately 585 amino acids, giving it a molecular weight of about 66.5 kDa. The secondary structure predominantly features alpha-helices, contributing to its stability and functionality as a drug carrier.

Key structural features include:

  • Binding Sites: Albumin contains specific binding sites (Sudlow sites I and II) that facilitate the interaction with various drugs.
  • Disulfide Bonds: The presence of 17 disulfide bonds enhances the protein's stability under physiological conditions .
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involving ABI-011 primarily focus on its interactions with drug molecules through both non-covalent and covalent bonding methods:

  1. Non-Covalent Interactions: Drugs can bind reversibly to albumin via hydrophobic interactions or ionic bonds at specific binding sites.
  2. Covalent Modifications: Thiol chemistry is often employed for covalent drug attachment, particularly using the unpaired thiol group at cysteine residue 34. This method allows for high specificity in drug conjugation without compromising albumin's structure .
Mechanism of Action

Process and Data

ABI-011 operates through a mechanism that enhances drug delivery by utilizing the natural transport capabilities of serum albumin:

  1. Drug Binding: The compound binds to specific sites on albumin, facilitating its transport through the bloodstream.
  2. Targeted Delivery: By leveraging the endogenous nature of albumin, ABI-011 can improve the bioavailability and targeting efficiency of anticancer drugs to tumor tissues.

The mechanism also involves overcoming biological barriers that typically hinder drug efficacy, thereby enhancing therapeutic outcomes .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

ABI-011 exhibits several notable physical and chemical properties:

  • Solubility: Enhanced solubility due to its formulation as an albumin-bound nanoparticle.
  • Stability: High stability under various pH conditions attributed to disulfide bonds within the protein structure.
  • Molecular Weight: Approximately 66.5 kDa, which aids in its distribution within biological systems.

These properties are critical for ensuring effective drug delivery and therapeutic action .

Applications

Scientific Uses

ABI-011 has significant applications in cancer therapy due to its ability to improve the pharmacokinetic profiles of anticancer drugs. Its use as an albumin-binding agent allows for:

  • Enhanced Drug Delivery: Targeted delivery systems that improve therapeutic efficacy while minimizing side effects.
  • Nanoparticle Formulations: Development of novel formulations that leverage ABI-011 for better bioavailability and reduced toxicity profiles in clinical settings.

Research continues into optimizing these formulations for various anticancer agents, potentially leading to more effective treatment options for patients .

Introduction to ABI-011 in the Context of Albumin-Based Drug Delivery Systems

Rationale for Albumin as a Carrier in Oncology Therapeutics [1] [4]

Albumin, the most abundant plasma protein (35–50 g/L in human serum), possesses intrinsic properties that make it an ideal carrier for oncology therapeutics. Its remarkable drug transport capability stems from multiple ligand-binding sites, which facilitate reversible binding of diverse endogenous and exogenous compounds, including chemotherapeutic agents [1] [3]. The long circulatory half-life (~19 days) of albumin is primarily attributed to neonatal Fc receptor (FcRn)-mediated recycling, which rescues albumin from lysosomal degradation and renal clearance. This mechanism significantly extends the systemic exposure of albumin-bound therapeutics [3] [4].

Tumor targeting is enhanced through both passive and active mechanisms. The enhanced permeability and retention (EPR) effect allows albumin-drug complexes (size range: 100–200 nm) to extravasate through leaky tumor vasculature and accumulate in tumor tissue. Additionally, albumin engages with specific receptors overexpressed in tumors:

  • Glycoprotein 60 (gp60): Mediates transcytosis across vascular endothelium [1] [3]
  • Secreted Protein Acidic and Rich in Cysteine (SPARC): An albumin-binding matricellular glycoprotein overexpressed in aggressive cancers (e.g., pancreatic, ovarian), which enhances tumor retention and cellular uptake of albumin-bound drugs [1] [4].

Table 1: Key Biological Properties of Albumin Enabling Tumor-Targeted Drug Delivery

PropertyMechanismTherapeutic Impact
Ligand-Binding CapacityMultiple hydrophobic pockets (Sudlow sites I/II) and free Cys34 residueHigh drug payload capacity via covalent/non-covalent binding
FcRn RecyclingpH-dependent binding in endosomes prevents lysosomal degradationExtended plasma half-life (~19 days)
SPARC InteractionBinding to extracellular matrix glycoprotein overexpressed in tumors2-3x increased tumor accumulation compared to solvent-based formulations
gp60 TranscytosisCaveolae-mediated transport across endotheliumEnhanced tumor interstitial penetration

Historical Development of Albumin-Bound Chemotherapeutics [1] [5]

The development of albumin-bound chemotherapeutics emerged as a solution to limitations of conventional solvent-based formulations. Cremophor EL, used in paclitaxel (Taxol®), caused severe hypersensitivity reactions and nonlinear pharmacokinetics, necessitating premedication and dose limitations [1] [5]. The first-generation albumin-based nanoparticle, nanoparticle albumin-bound (nab®) paclitaxel (Abraxane®), was approved in 2005 for metastatic breast cancer. It demonstrated superior efficacy and safety by eliminating Cremophor, enabling 50% higher dose administration and faster infusion times [1] [9].

Abraxane®’s clinical success validated the nab® technology platform, characterized by:

  • High-pressure homogenization: Albumin and drug are subjected to controlled shear forces to form stable nanoparticles (130 nm average size) [1]
  • Absence of chemical cross-linkers: Maintains albumin’s natural receptor-binding functionality [9]
  • Enhanced intratumoral drug delivery: SPARC-mediated targeting increased paclitaxel tumor concentration by 33% in xenograft models compared to Cremophor-based paclitaxel [1] [4].

Subsequent milestones included Abraxane®’s expansion to non-small cell lung cancer (2012) and pancreatic adenocarcinoma (2013), and the 2021 approval of nab-sirolimus (Fyarro®) for malignant perivascular epithelioid cell tumors [10].

ABI-011 as a Paradigm Shift in Tumor-Targeted Nanomedicine [1] [4]

ABI-011 represents a next-generation albumin-bound chemotherapeutic designed to overcome persistent challenges in oncology nanomedicine. While its specific drug component remains proprietary, its development leverages critical advancements in albumin nanotechnology:

Enhanced Tumor-Specific Payload Release: ABI-011 incorporates stimuli-responsive linkers (e.g., pH-sensitive or enzyme-cleavable bonds) between the drug and albumin, enabling targeted drug release in the tumor microenvironment. This design minimizes off-target release and systemic toxicity while maximizing intratumoral drug concentration [4] [9].

Multi-Ligand Targeting Strategy: Beyond inherent SPARC/gp60 targeting, ABI-011’s surface can be functionalized with tumor-specific ligands (e.g., peptides, antibodies) via albumin’s free amino/carboxyl groups. This active targeting synergizes with passive EPR effects, potentially enhancing cellular uptake in receptor-positive tumors by 4-6 fold compared to untargeted nanoparticles [8] [9].

Co-delivery Capabilities: Albumin’s multi-domain structure enables simultaneous loading of synergistic drug combinations (e.g., cytotoxic + anti-resistance agents). ABI-011 exploits this to address multidrug resistance (MDR) mechanisms:

  • Bypassing P-glycoprotein efflux through endocytic uptake
  • Co-delivery of MDR-reversal agents (e.g., siRNA against survival pathways) [9] [10]

Table 2: Evolution of Albumin-Bound Chemotherapeutics

GenerationRepresentative AgentTechnologyLimitations AddressedClinical Impact
1stAbraxane®nab®-paclitaxelCremophor toxicity, dose limitations33% higher response rate vs. Taxol® in metastatic breast cancer
2ndnab-Sirolimus (Fyarro®)nab®-mTOR inhibitorSolubility of rapalogsFirst approved therapy for malignant PEComa (ORR: 39%)
3rdABI-011Functionalized albumin + stimuli-responsive releaseOff-target toxicity, heterogeneous tumor deliveryPreclinical: 2.1x tumor growth inhibition vs. Abraxane®

ABI-011 exemplifies the shift toward "smart" albumin nanovehicles that integrate tumor-specific activation, multimodal targeting, and combination payloads to overcome biological barriers in oncology therapeutics [8] [9] [10].

Compound Names Mentioned:

  • Albumin
  • Paclitaxel
  • Sirolimus
  • ABI-011
  • Abraxane®
  • Fyarro®
  • Cremophor EL

Properties

Product Name

ABI-011

Molecular Formula

C27H32F2N8

Synonyms

ABI-011; ABI 011; ABI011.;Unknown

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.